molecular formula C16H11ClO3 B8043238 6-Chloro-7-methoxy-3-phenylchromen-2-one

6-Chloro-7-methoxy-3-phenylchromen-2-one

Cat. No.: B8043238
M. Wt: 286.71 g/mol
InChI Key: BOTKHVGAJQDTIL-UHFFFAOYSA-N
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Description

6-Chloro-7-methoxy-3-phenylchromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones, also known as coumarins. These compounds are characterized by their benzopyrone structure, which consists of a benzene ring fused to a pyrone ring. The presence of chlorine and methoxy groups on the chromen-2-one scaffold imparts unique chemical properties and potential biological activities to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-methoxy-3-phenylchromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone, 4-chlorobenzaldehyde, and methoxybenzene.

    Condensation Reaction: The initial step involves a condensation reaction between 2-hydroxyacetophenone and 4-chlorobenzaldehyde in the presence of a base, such as sodium hydroxide, to form 6-chloro-3-phenylchromen-2-one.

    Methoxylation: The next step involves the methoxylation of the intermediate product using methoxybenzene and a suitable catalyst, such as aluminum chloride, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    High-Pressure Reactors: To increase reaction rates and yields.

    Continuous Flow Reactors: For efficient large-scale production.

    Purification Techniques: Such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-methoxy-3-phenylchromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into dihydro derivatives.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce additional functional groups onto the chromen-2-one scaffold.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of 6-chloro-7-methoxy-3-phenylquinone.

    Reduction: Formation of 6-chloro-7-methoxy-3-phenylchroman-2-one.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Chloro-7-methoxy-3-phenylchromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-7-methoxy-3-phenylchromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-3-phenylchromen-2-one: Lacks the chlorine substituent, which may affect its chemical and biological properties.

    6-Chloro-3-phenylchromen-2-one: Lacks the methoxy group, which may influence its reactivity and activity.

    6-Chloro-7-hydroxy-3-phenylchromen-2-one: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and interactions.

Uniqueness

6-Chloro-7-methoxy-3-phenylchromen-2-one is unique due to the presence of both chlorine and methoxy groups, which can enhance its chemical stability, reactivity, and potential biological activities compared to similar compounds.

Properties

IUPAC Name

6-chloro-7-methoxy-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c1-19-15-9-14-11(8-13(15)17)7-12(16(18)20-14)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTKHVGAJQDTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(C(=O)OC2=C1)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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